Spiro[2.2]pentan-1-amine hydrochloride
Overview
Description
Spiro[2.2]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClN. It is a spirocyclic amine, characterized by a unique spiro structure where two cyclopropane rings are connected through a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.2]pentan-1-amine hydrochloride typically involves the reaction of cyclopropylamine with formaldehyde under acidic conditions to form the spirocyclic structure. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the hydrochloride salt of the amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is usually produced in a powder form and stored under inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.2]pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Spiro[2.2]pentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[2.2]pentan-1-amine hydrochloride involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways and processes, making the compound of interest for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane: Lacks the amine group, making it less reactive in certain chemical reactions.
Cyclopropylamine: Contains a single cyclopropane ring, lacking the spirocyclic structure.
Spiro[3.3]heptane-2-amine: A larger spirocyclic amine with different chemical properties.
Uniqueness
Spiro[2.2]pentan-1-amine hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity and interactions with other molecules, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
spiro[2.2]pentan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEUEPAPLHVPSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-70-9 | |
Record name | Spiro[2.2]pentan-1-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17202-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | spiro[2.2]pentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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